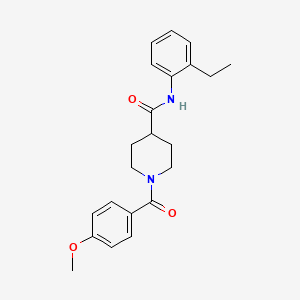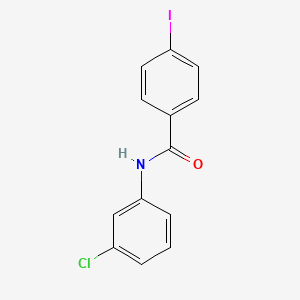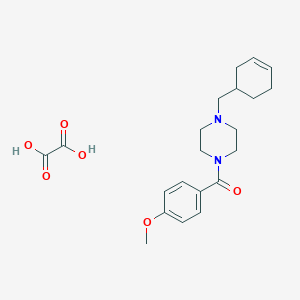![molecular formula C16H20N4O4 B5185953 methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)
methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate, also known as DMAB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMAB is a triazine-based compound that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research studies.
Scientific Research Applications
Methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been shown to exhibit a wide range of scientific research applications. One of the primary uses of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. One of the primary effects of this compound is its ability to inhibit the activity of PDE4, which leads to a reduction in inflammation. Additionally, this compound has been shown to inhibit the activity of CK2, which can lead to a reduction in cell growth and division. This compound has also been shown to exhibit antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate in lab experiments is its ability to inhibit the activity of PDE4, which makes it a useful tool for studying the role of inflammation in various diseases. Additionally, this compound has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research involving methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate. One potential area of research is the development of new cancer treatments based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with various enzymes and proteins in the body. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate involves the reaction of 2,6-dimethoxyaniline with ethyl acetoacetate to form 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine. This intermediate is then reacted with methyl 4-bromobutanoate to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved through a series of simple chemical reactions.
properties
IUPAC Name |
methyl 4-[[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-12-6-4-7-13(23-2)15(12)11-10-18-20-16(19-11)17-9-5-8-14(21)24-3/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOUPCZRAOFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)NCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5185873.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5185888.png)
![N-ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B5185901.png)


![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)

![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)
![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)


![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)